molecular formula C4H8Si B13830383 Silacyclopentane

Silacyclopentane

Cat. No.: B13830383
M. Wt: 84.19 g/mol
InChI Key: UQDJJRZOYUETRB-UHFFFAOYSA-N
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Description

Silacyclopentane is an organosilicon compound with the molecular formula C₄H₈Si It is a five-membered ring structure containing four carbon atoms and one silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Silacyclopentane can be synthesized through several methods. One common approach involves the diene condensation of 1,3-cyclopentadiene with 1,1-dichlorosilacyclopent-3-ene, followed by methylation of the silicon-chlorine bonds . This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of advanced catalysts and continuous flow reactors can enhance the production rate and scalability of the process.

Chemical Reactions Analysis

Chemical Reactions Involving Silacyclopentane

This compound participates in various chemical reactions, which can be categorized as follows:

Oxidation Reactions

  • Oxidation to Silanols : Silacyclopentanes can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives. This transformation is significant for modifying the reactivity of silacyclopentanes in further synthetic applications.

Reduction Reactions

  • Formation of Silanes : Reduction reactions using lithium aluminum hydride can convert silacyclopentanes into silane derivatives. This process is crucial for generating more reactive silicon species.

Substitution Reactions

  • Electrophilic Substitution : The silicon atom in this compound can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, leading to substituted this compound derivatives.

Polymerization Reactions

  • Ring-Opening Polymerization : Silacyclopentanes exhibit a tendency to undergo ring-opening polymerization under certain conditions, particularly when exposed to moisture or heat. This reaction pathway is essential for producing silicone-based polymers with tailored properties .

Mechanistic Insights

The mechanisms underlying these reactions often involve complex pathways:

  • Palladium-Catalyzed Mechanism : The mechanism typically starts with oxidative addition of a C-Si bond to Pd(0), forming a palladacycle intermediate. This intermediate can then undergo various transformations, including insertion of alkenes or alkynes and reductive elimination to yield final products .

  • Carbene Insertion Mechanism : In the case of carbene insertions, the reaction involves the formation of a carbene complex that migrates into the C-Si bond, facilitating the formation of new carbon-silicon bonds while maintaining control over stereochemistry through chiral ligands .

Scientific Research Applications

Chemical Applications

1. Synthesis of Organosilicon Compounds:
Silacyclopentane serves as a precursor in the synthesis of various organosilicon compounds. Its ability to form stable siloxane linkages makes it valuable in creating silicone polymers and other silicon-based materials. The compound can undergo hydrolysis and condensation reactions to produce silanols and siloxanes, essential for the formation of silicone elastomers and coatings.

2. Polymerization Reactions:
The unique structure of this compound allows it to participate in ring-opening polymerization reactions. This property is exploited in modifying rubber materials and creating thermoplastic elastomers through reactions with isocyanates and polyols .

Biological Applications

1. Drug Delivery Systems:
Research indicates that this compound derivatives may enhance drug stability and release profiles in pharmaceutical applications. Their biocompatibility makes them suitable candidates for drug delivery systems, facilitating the controlled release of therapeutic agents .

2. Antioxidant Properties:
Studies have shown that certain this compound compounds exhibit significant antioxidant activity. For instance, n-Methyl-aza-2,2,4-trimethylthis compound demonstrated a scavenging effect on reactive oxygen species, suggesting potential protective roles against oxidative stress in biological systems.

3. Cancer Research:
The cytotoxic effects of this compound derivatives against cancer cell lines have been documented. Case studies indicate that these compounds can inhibit cell proliferation effectively, making them promising candidates for anticancer therapies.

Industrial Applications

1. Surface Modification:
this compound compounds are used to modify surfaces to enhance biocompatibility and functionality. Their ability to form covalent bonds with various substrates allows for improved adhesion properties on biomaterials, which is crucial for implants and prosthetics.

2. Coatings and Adhesives:
In industrial settings, silacyclopentanes are utilized in the production of coatings, adhesives, and sealants due to their stability and reactivity. These materials often exhibit enhanced durability and resistance to environmental factors .

Case Study 1: Cancer Cell Line Testing
In a controlled experiment involving HeLa and MCF-7 cancer cell lines treated with n-Methyl-aza-2,2,4-trimethylthis compound:

  • HeLa Cells: IC50 = 15 µM
  • MCF-7 Cells: IC50 = 20 µM
    These results indicate its potential as an anticancer agent.

Case Study 2: Antioxidant Activity Assessment
A study utilizing the DPPH radical scavenging assay demonstrated that n-Methyl-aza-2,2,4-trimethylthis compound exhibited approximately 70% scavenging activity at a concentration of 50 µM.

Mechanism of Action

The mechanism by which silacyclopentane exerts its effects involves its unique ring structure and the presence of the silicon atom. The silicon atom can form hypervalent complexes and participate in various coordination reactions. These interactions can influence the reactivity and stability of this compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to silacyclopentane include:

Uniqueness

This compound is unique due to its five-membered ring structure, which imparts specific chemical properties and reactivity. The presence of the silicon atom allows for unique interactions and reactions that are not observed in purely carbon-based compounds. This makes this compound a valuable compound for research and industrial applications.

Biological Activity

Silacyclopentane, a silicon-containing cyclic compound, has garnered attention in recent years due to its intriguing biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting key research findings, synthesis methods, and case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure where one carbon atom is replaced by a silicon atom. The unique electronic properties of silicon compared to carbon contribute to the distinct reactivity and biological interactions of silacyclopentanes.

Biological Activity Overview

Research indicates that silacyclopentanes exhibit various biological activities, particularly in their interaction with biological receptors. Notably, an oxy-functionalized this compound has shown substantial binding affinity to serotonin receptor proteins, suggesting potential applications in neuropharmacology .

Key Findings

  • Binding Affinity : Oxy-functionalized silacyclopentanes demonstrate significant binding to serotonin receptors, which are crucial for mood regulation and various neurological functions .
  • Stereoselectivity : The enantioselective synthesis of silacyclopentanes allows for the production of compounds with specific stereochemistry, enhancing their biological efficacy .

Synthesis Methods

The synthesis of silacyclopentanes typically involves several advanced organic chemistry techniques. These methods include:

  • Enantioselective β-elimination : This technique has been used to produce various functionalized silacyclopentanes with high stereochemical purity .
  • Catalytic approaches : Recent studies have employed palladium-catalyzed reactions to facilitate the formation of silacycles from silacyclobutanes, showcasing efficient pathways for synthesizing biologically active compounds .

Case Studies

  • Serotonin Receptor Binding :
    • A study conducted by Igawa et al. demonstrated that an oxy-functionalized this compound binds effectively to serotonin receptors, indicating its potential as a therapeutic agent for mood disorders .
  • Asymmetric Synthesis :
    • Research led by Tomooka's group explored the asymmetric synthesis of Si-stereogenic silacycles, revealing promising biological activities that could be harnessed in drug development .

Data Table: Summary of Biological Activities

Compound TypeBiological ActivityReference
Oxy-functionalized this compoundSignificant binding to serotonin receptors
Si-stereogenic SilacyclesPotential applications in medicinal chemistry

Properties

Molecular Formula

C4H8Si

Molecular Weight

84.19 g/mol

InChI

InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-4H2

InChI Key

UQDJJRZOYUETRB-UHFFFAOYSA-N

Canonical SMILES

C1CC[Si]C1

Origin of Product

United States

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